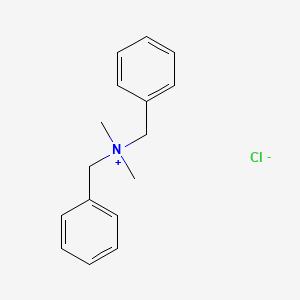

Dibenzyldimethylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

dibenzyl(dimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N.ClH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXAARCEIWRIMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14800-26-1 (Parent) | |

| Record name | Dimethyldibenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00883274 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-94-7 | |

| Record name | Dibenzyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldibenzylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyldibenzylammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFJ58C47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reaction Pathways of Dibenzyldimethylammonium Chloride

Classical Quaternization Reactions

The classical synthesis of dibenzyldimethylammonium (B84762) chloride is typically achieved through a quaternization reaction, a type of SN2 reaction often referred to as the Menshutkin reaction. This process involves the reaction of a tertiary amine with an alkyl halide. sciensage.info For dibenzyldimethylammonium chloride, a common pathway is the reaction of N,N-dimethylbenzylamine with benzyl (B1604629) chloride. jcu.cz An alternative pathway involves the reaction of dimethylamine (B145610) with two equivalents of a benzyl halide, such as benzyl bromide.

The efficiency and yield of the quaternization reaction are highly dependent on the optimization of reaction conditions, including temperature, the choice of solvent, and the stoichiometry of the reactants. The reaction is often exothermic and may require cooling to maintain a target temperature. orgsyn.org

A variety of solvents can be used for the synthesis of quaternary ammonium (B1175870) salts, with the choice influencing reaction rates and product purity. researchgate.net Solvents such as butanone, acetone, ethanol, and water have been employed. researchgate.net Butanone is noted as a particularly convenient solvent for these syntheses. researchgate.net In some industrial processes, diol solvents like propylene (B89431) glycol or diethylene glycol are used, which can also help in producing final formulations with high flash points. google.comgoogle.com The dielectric constant of the solvent plays a significant role; an increase in the dielectric constant of the medium generally leads to an increased reaction rate, suggesting the formation of a highly polar transition state. sciensage.info

Temperature control is crucial for optimizing the reaction. Different temperature ranges have been reported, from room temperature up to 100°C. For instance, one method describes reacting a tertiary amine with benzyl chloride at 78°C for 2 to 2.5 hours, followed by a constant temperature period of 3 to 4 hours. google.com Another process utilizes a temperature of 80-90°C for 2.5 hours. google.com Yet another method specifies a reaction temperature of 95-100°C for several hours. google.comgoogle.com

The stoichiometry, or the mass ratio of the reactants, is another key parameter. A patent for a related compound specifies a mass ratio of the tertiary amine mixture to benzyl chloride in the range of 1.57 to 1.81. google.com

The following table summarizes various reaction conditions reported for the synthesis of quaternary ammonium compounds, including those structurally related to this compound.

| Tertiary Amine | Alkyl Halide | Solvent | Temperature | Reaction Time | Reference |

| N,N-dimethylalkylamines | Benzyl chloride | Butanone | Reflux | Not Specified | jcu.czresearchgate.net |

| Hexadecyldimethylamine | Benzyl chloride | Not Specified | 78°C | 5-6.5 hours total | google.com |

| Industrial tertiary amines | Benzyl chloride | None | 80-90°C | 2.5 hours | google.com |

| Dialkyl methyl amines | Benzyl chloride | Diol solvent | 95-100°C | 5 hours | google.com |

| Didecylmethylamine | Methyl chloride | Diethylene glycol | 95-100°C | 5-6 hours | google.com |

| Benzyl bromide | Trimethylamine | Tetrahydrofuran/Ethanol | 20°C | 24 hours | chemicalbook.com |

The choice of precursors—the tertiary amine and the alkylating agent (alkyl halide)—is fundamental to the synthesis. For this compound, the ideal tertiary amine precursor is N,N-dimethylbenzylamine, which is then alkylated with benzyl chloride. Alternatively, starting with dimethylamine and reacting it with two equivalents of benzyl chloride or benzyl bromide can also yield the desired product.

The nature of the alkyl halide also influences the reaction. While benzyl chloride is commonly used, benzyl bromide can also serve as the alkylating agent. orgsyn.org The synthesis of related quaternary ammonium salts can involve various n-alkyl halides to introduce different alkyl chains onto the nitrogen atom. jcu.cz For instance, quaternary ammonium iodides are often prepared by reacting N,N-dimethylbenzylamine with an appropriate n-alkyl iodide, a method preferred due to the instability of benzyl iodide. jcu.cz The purity of the precursors is also important; for example, refining benzyl chloride by distillation can remove impurities like benzaldehyde (B42025) that form during storage. google.com Similarly, purification of the tertiary amine precursor by rectification can improve the purity of the final product. google.com

Novel and Green Synthesis Approaches

Research into the synthesis of quaternary ammonium salts is moving towards more efficient and environmentally benign methods, including one-pot strategies and the use of phase transfer catalysis.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor, offers advantages in terms of efficiency and waste reduction. An interesting, albeit unintentional, formation of dibenzyldimethylammonium bromide has been observed as a byproduct in glycosylation reactions using N,N-dimethylformamide (DMF) as a solvent. In these instances, DMF can decompose to form dimethylamine, which then reacts with two molecules of benzyl bromide present in the reaction mixture to form the dibenzyldimethylammonium salt. While not a designed synthesis, this demonstrates the feasibility of a one-pot pathway. More deliberate one-pot, three-component strategies have been developed for other complex molecules, highlighting a general trend in modern organic synthesis that could be adapted for these compounds. rsc.org

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgmdpi.com A phase transfer catalyst, often a quaternary ammonium salt itself, transports a reactant (typically an anion) from the aqueous phase to the organic phase where the reaction occurs. crdeepjournal.org This methodology can increase yields, reduce reaction times, and eliminate the need for hazardous or expensive solvents. crdeepjournal.org

In the context of synthesizing quaternary ammonium salts, PTC can be employed to enhance the alkylation reaction. For example, the synthesis of dialkyl ethers can be achieved by reacting alcohols with alkyl halides in the presence of a concentrated aqueous sodium hydroxide (B78521) solution and a PTC catalyst, avoiding the need for more hazardous reagents like sodium metal or sodium hydride. crdeepjournal.org Similarly, the synthesis of diallyldimethylammonium chloride (DADMAC) can involve the use of an inorganic base like sodium hydroxide to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. langyou-chem.comgoogle.com The process can be optimized by maintaining a high pH (12-14) and controlling the concentration of reactants. google.com Inorganic bases like sodium carbonate have also been used as catalysts in the synthesis of related compounds like didecyl dimethyl ammonium chloride. patsnap.com

Purification and Isolation Techniques

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and solvents. A common and effective method for purification is recrystallization. jcu.cz Butanone has been found to be a suitable solvent for this purpose, often requiring only a single recrystallization to yield a pure, white crystalline product. researchgate.net

Aqueous washes are another technique used to remove water-soluble impurities, such as unreacted amines or ammonium salts. For industrial preparations, the purity of the starting materials is critical, and rectification of the tertiary amine may be performed prior to the reaction to ensure a high-purity final product of 95% or greater. google.com

Once the reaction is complete, the product can be isolated through several methods. If the reaction mixture is cooled, the product may solidify or crystallize out of the solution, allowing for collection by filtration. jcu.czgoogle.com The collected solid is then typically dried under reduced pressure to remove any residual solvent. jcu.cz The progress of the reaction and the purity of the final product can be monitored using techniques such as thin-layer chromatography (TLC), while structural confirmation is achieved through methods like nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction is a pivotal technique for the purification of quaternary ammonium salts like this compound, particularly in separating them from unreacted starting materials or byproducts. The effectiveness of this method often relies on the principle of ion association or ion-pair extraction. osti.gov

The process typically involves dissolving the crude reaction mixture in a suitable solvent system where the quaternary ammonium salt can form an ion pair with a counter-ion, which can then be extracted into an organic phase immiscible with the aqueous phase. For example, quaternary ammonium halides can be extracted from aqueous solutions into organic solvents like 1,2-dichloroethane (B1671644) or chloroform. osti.govcsic.es The extraction's efficiency is influenced by several factors, including the nature of the organic solvent, the pH of the aqueous phase, and the concentration of any salting-out agents. For instance, the extraction of metal ions as chloro anionic complexes by quaternary ammonium halides is dependent on concentrated hydrochloric acid or lithium chloride solutions. osti.gov This principle can be adapted for the purification of the primary compound itself.

Advanced Crystallization and Recrystallization Protocols

Crystallization is a definitive step for obtaining high-purity this compound. The choice of solvent is critical and significantly impacts the crystal structure and purity. Research on the crystallization of bis[dibenzyldimethylammonium] complexes demonstrates that the solvent can even be incorporated into the crystal lattice. iucr.org

When crystallized from an acetonitrile (B52724) solution, the acetonitrile molecule may co-crystallize, forming solvated crystals. iucr.org Conversely, using a dilute hydrohalic acid (HX) solution can yield solvent-free crystals of the corresponding dibenzyldimethylammonium halide. iucr.org Recrystallization from dry butanone has also been proven effective for purifying similar n-alkyldimethylbenzylammonium halides, resulting in a high-purity white product. jcu.cz

Table 1: Crystallization and Recrystallization Protocols for Dibenzyldimethylammonium Salts

| Solvent System | Outcome | Reference |

|---|---|---|

| Acetonitrile | Co-crystallization of the solvent molecule. | iucr.org |

| Dilute HX Solution | Formation of solvent-free crystals. | iucr.org |

| Dry Butanone | Yields a purified, white crystalline product. | jcu.cz |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the analytical separation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method employed.

Several HPLC approaches can be utilized:

Reversed-Phase (RP) HPLC: This is a widely used method for analyzing quaternary ammonium compounds. sielc.com Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer, often containing an acid like formic acid or phosphoric acid to improve peak shape. sielc.comnih.gov

Ion-Pair Chromatography: To enhance the retention of the cationic quaternary ammonium compound on a reversed-phase column, an ion-pair reagent such as heptafluorobutyric acid (HFBA) can be added to the mobile phase. pku.edu.cn This reagent forms a neutral ion pair with the analyte, which has a stronger interaction with the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar and ionic compounds. researchgate.net In contrast to RP-HPLC, the elution order in HILIC is often reversed. researchgate.net

Detection is commonly performed using mass spectrometry (MS), providing high sensitivity and structural information. nih.govpku.edu.cn

Table 2: Chromatographic Conditions for Quaternary Ammonium Compound Analysis

| Technique | Stationary Phase | Mobile Phase Components | Detection | Reference |

|---|---|---|---|---|

| RP-HPLC | Newcrom R1, Luna C18 | Acetonitrile, Water, Phosphoric/Formic Acid | MS | sielc.comnih.gov |

| Ion-Pair RP-HPLC | C18 | Acetonitrile, Water, HFBA | ESI-MS | pku.edu.cn |

| HILIC | HILIC column | Acetonitrile, Aqueous Ammonium Formate | MS/MS | researchgate.net |

Byproduct Formation and Mitigation Strategies During Synthesis

The synthesis of this compound is not without the potential for side reactions and the formation of impurities, which can affect the final product's purity and yield.

Identification of Common Side Products and Impurities

Several impurities can arise from the starting materials or from competing reaction pathways. Based on the analysis of related synthetic processes, the following impurities are common:

Unreacted Starting Materials: The final product may contain residual N,N-dimethylbenzylamine and benzyl chloride if the reaction does not go to completion. google.com

Impurities from Benzyl Chloride: Commercial benzyl chloride may contain impurities such as benzaldehyde, and ortho- and para-chlorotoluene, which can be carried through the synthesis. google.com

Side-Reaction Products: The degradation of N,N-dimethylbenzylamine, for instance, can lead to the formation of benzaldehyde and dimethylamine. rsc.org

Table 3: Potential Impurities in this compound Synthesis

| Impurity | Source | Reference |

|---|---|---|

| N,N-dimethylbenzylamine | Unreacted starting material | google.com |

| Benzyl chloride | Unreacted starting material | google.com |

| Benzaldehyde | Impurity in starting material or degradation product | google.comrsc.org |

| o/p-Chlorotoluene | Impurity in starting material | google.com |

| Dimethylamine | Degradation product of the tertiary amine | rsc.org |

Chemical Strategies for Impurity Removal and Yield Enhancement

Several strategies can be employed to minimize the formation of byproducts and purify the final product:

Control of Reaction Conditions: Maintaining an optimal temperature (e.g., below 40-50°C during the initial exothermic phase) can prevent the degradation of reactants and the formation of side products. jcu.czchemicalbook.com

Stoichiometric Control: Using a slight molar excess of the tertiary amine (N,N-dimethylbenzylamine) can help to ensure that the more valuable benzyl chloride is fully consumed. chemicalbook.com

Purification of Reactants: Using purified benzyl chloride can prevent the introduction of impurities into the reaction from the outset. google.com

Post-Reaction Purification:

Recrystallization: As detailed previously, this is a highly effective method for achieving high purity. jcu.cz

Steam Distillation: This technique can be used to remove volatile impurities, such as unreacted N,N-dimethylbenzylamine. chemicalbook.com

Washing: Washing the crude product with a solvent like diethyl ether can help remove non-polar impurities. chemicalbook.com

Mechanistic Investigations of this compound Formation

The formation of this compound from N,N-dimethylbenzylamine and benzyl chloride is a classic example of a bimolecular nucleophilic substitution (SN2) reaction . wikipedia.org

The mechanism proceeds in a single, concerted step:

Nucleophilic Attack: The N,N-dimethylbenzylamine molecule functions as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon atom of the benzyl chloride molecule. This carbon is electron-deficient due to the inductive effect of the adjacent chlorine atom.

Transition State: As the new nitrogen-carbon bond begins to form, the carbon-chlorine bond simultaneously begins to break. This occurs through a five-coordinate transition state where the nitrogen, the central carbon, and the chlorine are partially bonded.

Inversion of Configuration (if applicable): For a chiral electrophile, an SN2 reaction results in an inversion of stereochemistry at the carbon center. While the benzylic carbon in benzyl chloride is not a stereocenter, this is a hallmark of the SN2 mechanism.

Product Formation: The reaction completes with the formation of the Dibenzyldimethylammonium cation and the expulsion of the chloride anion, which becomes the counter-ion to the newly formed quaternary ammonium salt.

The rate of this reaction is dependent on the concentration of both the nucleophile (N,N-dimethylbenzylamine) and the electrophile (benzyl chloride), which is characteristic of an SN2 pathway. The use of a polar aprotic solvent can help to stabilize the charged transition state and facilitate the reaction.

Kinetic and Mechanistic Aspects of Quaternization Processes

The synthesis of this compound is achieved through the quaternization of benzyldimethylamine with benzyl chloride. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a fundamental process in organic chemistry. The core of this transformation involves the nitrogen atom of the tertiary amine, benzyldimethylamine, acting as a nucleophile. Its lone pair of electrons attacks the electrophilic carbon atom of the benzyl group in benzyl chloride, which is bonded to the electron-withdrawing chlorine atom.

The reaction proceeds via a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks. This process involves a transition state in which the nitrogen and chlorine atoms are both partially bonded to the benzylic carbon. The result is the formation of the quaternary ammonium salt, this compound. Such reactions are a common and well-established method for preparing quaternary ammonium salts. researchgate.netresearchgate.net

The rate of this quaternization reaction is influenced by several factors, including the solvent, temperature, and the structure of the reactants. Industrially, the synthesis is often carried out at elevated temperatures, typically between 80°C and 100°C, to ensure a practical reaction rate. google.com The choice of solvent is also critical, with various solvents such as acetone, ethanol, and dimethylformamide being used. researchgate.net

Kinetic studies of analogous reactions, such as the quaternization of N,N-dimethylaniline with benzyl chloride, provide significant insight into the mechanism and factors controlling the reaction rate. researchgate.net These studies confirm that the reaction typically follows second-order kinetics, being first-order with respect to the amine and first-order with respect to the alkyl halide. The rate law can be expressed as:

Rate = k[Benzyldimethylamine][Benzyl Chloride]

This relationship underscores the bimolecular nature of the rate-determining step. The effect of the solvent on the reaction rate is pronounced. For instance, in the reaction of benzyl chloride with N,N-dimethylaniline, the rate constant is significantly influenced by the composition of acetone-water solvent mixtures. researchgate.net This is because the polarity of the solvent affects the stabilization of both the reactants and the charged transition state.

Detailed research into the reaction of benzyl chloride with N,N-dimethylaniline in an acetone-water mixture revealed specific kinetic parameters that help to quantify the reaction's behavior. The second-order rate constants (k₂) were determined under pseudo-first-order conditions. researchgate.net The data from these studies can be used to understand the reactivity in the synthesis of this compound, given the structural similarity of the amine reactants.

Below are tables summarizing key research findings for the analogous reaction, which illustrate the kinetic principles governing the formation of this compound.

Kinetic Data for the Reaction of Benzyl Chloride and N,N-Dimethylaniline

This table presents the rate constants for the reaction between benzyl chloride and the structurally similar amine, N,N-dimethylaniline, in a mixed solvent system. The data highlights the influence of solvent composition on the reaction rate. researchgate.net

| Acetone in Water (% v/v) | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| 50 | 25 | 1.85 x 10⁻⁴ |

| 50 | 30 | 2.80 x 10⁻⁴ |

| 50 | 35 | 4.14 x 10⁻⁴ |

| 50 | 40 | 6.17 x 10⁻⁴ |

| 60 | 35 | 3.06 x 10⁻⁴ |

| 70 | 35 | 2.21 x 10⁻⁴ |

| 80 | 35 | 1.48 x 10⁻⁴ |

Activation Parameters for the Reaction of Benzyl Chloride and N,N-Dimethylaniline

This table shows the calculated activation parameters for the same reaction in a 50% acetone-water mixture, providing deeper insight into the energy requirements and transition state of the quaternization process. researchgate.net

| Parameter | Value |

| Activation Energy (Ea) | 69.3 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 66.8 kJ/mol |

| Entropy of Activation (ΔS‡) | -111 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 100.0 kJ/mol |

Advanced Characterization and Structural Elucidation of Dibenzyldimethylammonium Chloride

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure and properties of dibenzyldimethylammonium (B84762) chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecule's composition and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Molecular Environment Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of dibenzyldimethylammonium chloride.

The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The protons of the two methyl groups attached to the nitrogen atom typically appear as a singlet, while the benzylic protons also produce a singlet. The aromatic protons of the benzyl (B1604629) groups show complex multiplets in the aromatic region of the spectrum.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the methyl groups, the benzylic carbons, and the aromatic carbons all resonate at distinct chemical shifts, allowing for unambiguous structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N-CH₃ | 3.12 (s, 6H) | 48.00 (2C) |

| Ph-CH₂ | 5.16 (s, 4H) | 67.52 (2C) |

| Ar-C(1) | - | 127.63 (2C) |

| Ar-C(3,5) | 7.33 (t, 4H) | 128.98 (4C) |

| Ar-C(4) | 7.39 (t, 2H) | 130.44 (2C) |

| Ar-C(2,6) | 7.66 (d, 4H) | 133.37 (4C) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

NMR spectroscopy is an invaluable tool for monitoring the progress of the synthesis of this compound, which is often prepared through the quaternization of dimethylbenzylamine with benzyl chloride. By taking periodic NMR spectra of the reaction mixture, one can observe the disappearance of the starting material signals and the appearance of the product signals, thereby determining the reaction's completion.

Furthermore, NMR is crucial for assessing the purity of the final product. The presence of signals corresponding to unreacted starting materials or byproducts, such as diethylammonium (B1227033) chloride, can be readily detected and quantified, ensuring the stoichiometric consistency of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound. Electrospray ionization (ESI) is a common technique used for this purpose. The mass spectrum will show a prominent peak corresponding to the dibenzyldimethylammonium cation ([C₁₆H₂₂N]⁺), with a calculated m/z of 226.16. Analysis of the fragmentation pattern provides further structural confirmation.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interfacial Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques can identify the characteristic vibrations of the C-H bonds in the methyl and benzyl groups, as well as the vibrations of the aromatic rings. google.com

FT-IR and Raman spectroscopy are complementary techniques. For instance, FT-IR spectra of glycidylated vanillin (B372448) products, which share some structural similarities with this compound in terms of aromatic and aliphatic moieties, show characteristic oxirane group absorptions between 800-900 cm⁻¹. google.com In the context of this compound, these techniques are useful for confirming the presence of the key functional groups and can also be applied to study the compound's interactions at interfaces.

Table 2: General FT-IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃, CH₂) | 3000 - 2850 |

| Aromatic C=C Bending | 1600 - 1450 |

| C-N Stretch | 1250 - 1020 |

Crystallographic and Solid-State Characterization

These studies have revealed that the crystal packing is stabilized by various intermolecular interactions, including C–H⋯X (where X is a halide) hydrogen bonds and π–π stacking interactions between the phenyl rings of the benzyl groups. These interactions are crucial in dictating the solid-state architecture and properties of the compound. Techniques like Differential Scanning Calorimetry (DSC) and Raman spectroscopy can also be used to study polymorphic transitions in the solid state.

X-ray Single-Crystal Diffraction for Atomic Arrangement and Crystal Structure Determination

While a specific Crystallographic Information File (CIF) for this compound is not publicly available, studies on analogous dibenzyldimethylammonium salts, such as those with chloridopalladate anions, provide valuable insights into the expected structural features. For these related compounds, X-ray diffraction analysis has been instrumental in identifying key structural parameters. It is anticipated that the dibenzyldimethylammonium cation would adopt specific conformations, such as twisted or "W" shapes, influenced by the packing forces within the crystal lattice.

Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pbca | Defines the symmetry operations within the unit cell. |

| a (Å) | 10-15 | Unit cell dimension along the a-axis. |

| b (Å) | 15-20 | Unit cell dimension along the b-axis. |

| c (Å) | 8-12 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Interaxial angle between b and c axes. |

| β (°) | 90-105 | Interaxial angle between a and c axes. |

| γ (°) | 90 | Interaxial angle between a and b axes. |

| Z | 4 | Number of molecules per unit cell. |

Note: This table presents hypothetical data based on typical values for similar organic salts and is for illustrative purposes only.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal structure of this compound is stabilized by a network of non-covalent interactions. Among these, hydrogen bonds and π-π stacking are of primary importance.

π-π Stacking: The presence of two benzyl groups in the cation facilitates π-π stacking interactions. These can occur in an edge-to-face or parallel-displaced fashion, contributing significantly to the crystal packing. Such interactions are known to influence the conformational preferences of the benzyl groups, leading to either parallel or anti-parallel arrangements which can, in turn, induce polymorphism.

Investigation of Conformational Polymorphism and Crystal Packing

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure due to different molecular conformations, is a phenomenon observed in flexible molecules like this compound. The rotational freedom around the C-N and C-C bonds allows the cation to adopt various conformations.

Studies on related dibenzyldimethylammonium salts have shown that changes in the conformation of the cation, such as twisted versus "W" conformations or parallel versus anti-parallel positioning of the phenyl rings, can lead to the formation of different polymorphs. nih.gov These polymorphs would exhibit distinct crystal packing arrangements and may possess different physical properties. The investigation of polymorphism is critical as it can impact the stability, solubility, and other key characteristics of the material. Differential scanning calorimetry (DSC) is a powerful technique to detect polymorphic transitions, which would appear as endothermic or exothermic peaks in the thermogram.

Thermal Decomposition Studies

Understanding the thermal stability and decomposition behavior of this compound is essential for its safe handling and for applications that may involve elevated temperatures.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Volatility Profile

Expected TGA Profile for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| < 100 | Minor | Loss of adsorbed water or solvent. |

| 150 - 250 | Significant | Onset of decomposition, potential loss of methyl chloride or benzyl chloride. |

| > 250 | Further Mass Loss | Complete breakdown of the organic structure. |

Note: This table is a generalized representation and the actual decomposition temperatures and mass losses may vary.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Energy Release

Differential scanning calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and solid-solid phase transitions.

A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The area under this peak would represent the enthalpy of fusion. Additionally, if the compound exhibits polymorphism, other endothermic or exothermic peaks may be observed, indicating transitions between different crystalline forms. The onset of decomposition, as identified by TGA, would likely be observed as a broad endothermic or exothermic event in the DSC curve, representing the energy changes associated with the breaking of chemical bonds.

Identification of Volatile Decomposition Products via Coupled Techniques (e.g., GC-MS)

To identify the chemical nature of the volatile products released during the thermal decomposition of this compound, coupled techniques such as TGA-GC-MS or pyrolysis-GC-MS are utilized. In these methods, the sample is heated, and the evolved gases are transferred to a gas chromatograph for separation, followed by detection and identification by a mass spectrometer.

Based on the structure of this compound, the likely primary decomposition pathway is a Hofmann elimination or a nucleophilic substitution (Menshutkin retro-reaction). This would lead to the formation of volatile products.

Anticipated Volatile Decomposition Products

| Compound Name | Chemical Formula | Method of Formation |

| Benzyl chloride | C₇H₇Cl | Nucleophilic substitution by the chloride ion on a benzyl group. |

| N,N-Dimethylbenzylamine | C₉H₁₃N | Product of the primary decomposition reaction. |

| Toluene | C₇H₈ | Further fragmentation product at higher temperatures. |

| Methyl chloride | CH₃Cl | Nucleophilic substitution by the chloride ion on a methyl group. |

| Dibenzyldimethylamine | C₁₆H₁₉N | Product of the primary decomposition reaction. |

Note: The relative abundance of these products would depend on the specific decomposition conditions.

: Surface and Interfacial Adsorption Behavior

The interaction of this compound with various surfaces is a critical aspect of its application in numerous fields. Its cationic nature governs its adsorption onto negatively charged substrates through electrostatic interactions, while the presence of two benzyl groups and two methyl groups on the quaternary nitrogen atom also allows for hydrophobic and other non-covalent interactions. This section delves into the quantitative studies of its adsorption on diverse substrates, the kinetics and thermodynamics of the adsorption process, and the influence of environmental factors on the adsorption mechanism. While direct studies on this compound are limited, extensive research on structurally similar quaternary ammonium (B1175870) compounds, such as benzyldimethylhexadecylammonium chloride (BDMHA+Cl-), alkyl dimethyl benzyl ammonium chloride (ADBAC), and poly(diallyldimethylammonium chloride) (PDADMAC), provides significant insights into its expected behavior.

Quantitative Adsorption Studies on Diverse Substrates (e.g., Silica (B1680970), Metal Oxides)

The adsorption of cationic surfactants like this compound is highly dependent on the nature of the substrate. Silica, with its native oxide layer, presents a negatively charged surface at neutral pH, making it an ideal substrate for studying the adsorption of cationic species.

Studies on benzyldimethylhexadecylammonium chloride (BDMHA+Cl-), a related cationic surfactant, at the hydrophilic silica-water interface have been conducted using techniques like Total Internal Reflection (TIR) Raman spectroscopy. nih.gov This method allows for in-situ analysis of the adsorbed surfactant layers. The surface coverage of BDMHA+ on a hydrophobic silica surface, modified with an octadecyltrichlorosilane (B89594) (OTS) monolayer, was found to be 50% lower than on a bare, hydrophilic silica surface. nih.gov This highlights the critical role of the surface's chemical nature in the adsorption process.

Similarly, research on poly(diallyldimethylammonium chloride) (PDADMAC) adsorption on silicon carbide (SiC) powder, which possesses a 27.67% SiO2 surface layer, demonstrated a high affinity. rsc.org The maximum adsorption capacity was observed to be approximately 4.355 mg g−1, with the amount of adsorption increasing with a higher pH. rsc.org

The table below summarizes the quantitative adsorption data for related quaternary ammonium compounds on various substrates.

| Compound | Substrate | Adsorption Capacity | Experimental Conditions | Reference |

| Poly(diallyldimethylammonium chloride) (PDADMAC) | Silicon Carbide (with SiO2 layer) | ~4.355 mg/g | pH dependent, maximum at higher pH | rsc.org |

| Benzyldimethylhexadecylammonium chloride (BDMHA+Cl-) | Hydrophilic Silica | Higher surface coverage | Neutral pH | nih.gov |

| Benzyldimethylhexadecylammonium chloride (BDMHA+Cl-) | Hydrophobic (OTS-modified) Silica | 50% lower surface coverage vs. hydrophilic silica | Neutral pH | nih.gov |

| Poly(diallyldimethylammonium chloride)-modified activated carbon (PDADMAC-AC) | Methyl Red (adsorbate) | 334.5 mg/g | Continuous flow condition | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Determination of Adsorption Kinetics and Thermodynamics

The kinetics of adsorption describe the rate at which the surfactant molecules adsorb onto the substrate and reach equilibrium. Thermodynamic parameters, in turn, provide information about the spontaneity and nature of the adsorption process.

Kinetic studies on the adsorption of BDMHA+Cl- on hydrophobic silica surfaces revealed that steady-state adsorption conditions are reached faster compared to hydrophilic silica surfaces. nih.gov This suggests that the surface charge and potential influence the diffusion and kinetic rates of adsorption at the silica-water interface. nih.gov

The adsorption of alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) onto cotton nonwoven fabrics was found to approach equilibrium after 35 minutes at a constant concentration of 0.625 g/l. researchgate.net The rate of adsorption can often be described by models such as the pseudo-first-order and pseudo-second-order kinetic models.

Thermodynamic parameters like the Gibbs free energy of adsorption (ΔG°ads), enthalpy (ΔH°ads), and entropy (ΔS°ads) are crucial for understanding the driving forces of adsorption. For the adsorption of BDMHA+Cl- on hydrophilic silica, the addition of a divalent metal salt (magnesium chloride) was found to increase the magnitude of the free energy of adsorption. nih.gov This indicates that the presence of electrolytes can make the adsorption process more favorable. The thermodynamic parameters for the micellization of related compounds like alkyl benzyl dimethyl ammonium chloride have been determined, indicating that the process is spontaneous. ekb.egresearchgate.net

The following tables summarize the kinetic and thermodynamic findings for related compounds.

Adsorption Kinetics Data

| Compound | Substrate | Kinetic Model | Key Findings | Reference |

| Benzyldimethylhexadecylammonium chloride (BDMHA+Cl-) | Hydrophobic Silica | - | Faster to reach steady-state than on hydrophilic silica. | nih.gov |

| Alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) | Cotton Nonwovens | - | Equilibrium approached after 35 minutes. | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Thermodynamic Parameters for Adsorption/Micellization

| Compound | Process | Thermodynamic Parameter | Value/Observation | Conditions | Reference |

| Benzyldimethylhexadecylammonium chloride (BDMHA+Cl-) | Adsorption on hydrophilic silica | ΔG°ads | Magnitude increases with added MgCl2 | Neutral pH | nih.gov |

| Alkyl Benzyl Dimethyl Ammonium Chloride (BAC) | Micellization | ΔG°mic | Spontaneous process | Aqueous solution, 298.15 K | ekb.eg |

This table is interactive. Users can sort the data by clicking on the column headers.

Influence of Surface Properties and Solution Chemistry on Adsorption Mechanisms

The adsorption of this compound is not only dependent on its own chemical structure but is also significantly influenced by the properties of the substrate and the surrounding solution chemistry, including pH and ionic strength.

Influence of Surface Properties:

The nature of the adsorbent surface plays a pivotal role in the adsorption mechanism. As noted earlier, the adsorption of BDMHA+Cl- is significantly different on hydrophilic versus hydrophobic silica surfaces. nih.gov On hydrophilic, negatively charged silica, electrostatic attraction is a primary driving force. nih.gov On hydrophobic surfaces, while electrostatic interactions are still present, hydrophobic interactions between the benzyl and alkyl groups of the surfactant and the hydrophobic surface become more dominant. nih.gov

Influence of pH:

The pH of the solution can alter the surface charge of the substrate and thus influence the adsorption of cationic surfactants. For substrates like silica and cotton, an increase in pH leads to a more negative surface charge due to the deprotonation of surface hydroxyl groups. researchgate.netresearchgate.net This enhanced negative charge results in a stronger electrostatic attraction for the cationic dibenzyldimethylammonium ions, thereby increasing the amount of adsorbed surfactant. researchgate.net Studies on ADBAC adsorption on cotton nonwovens showed that a more alkaline solution increased the amount of adsorbed surfactant, while a more acidic environment reduced adsorption. researchgate.net Similarly, for PDADMAC on silicon carbide, the adsorption capacity increased with an increase in pH. rsc.org

Influence of Ionic Strength:

The effect of ionic strength, or the concentration of salts in the solution, on adsorption is complex. An increase in ionic strength can have two opposing effects. On one hand, the added electrolyte ions can screen the electrostatic repulsion between the positively charged surfactant head groups that are already adsorbed on the surface, which can lead to a more compact adsorbed layer and potentially increased adsorption. nih.gov On the other hand, the cations from the salt can compete with the cationic surfactant molecules for the negatively charged adsorption sites on the substrate, which can lead to a decrease in surfactant adsorption. researchgate.netnih.gov For ADBAC on cotton, increasing the concentration of salts in the solution reduced its adsorption. researchgate.net The addition of a divalent metal salt (MgCl2) to a solution of BDMHA+Cl- was found to favorably influence the adsorption behavior in the aggregate formation region by reducing electrostatic repulsion between the surfactant head groups. nih.gov

Dibenzyldimethylammonium Chloride in Catalysis and Chemical Transformations

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a water-organic system. Dibenzyldimethylammonium (B84762) chloride serves as a classic example of a phase transfer catalyst, enabling reactions that would otherwise be slow or completely hindered due to the insolubility of the reactants in a common solvent.

Role as an Interfacial Catalyst in Biphasic Reaction Systems

In a biphasic system, the reaction is intended to occur between a water-soluble nucleophile and a substrate soluble in an organic solvent. The inherent insolubility of these reactants in each other's phases presents a significant barrier to reaction. Dibenzyldimethylammonium chloride, possessing both hydrophilic (the charged ammonium (B1175870) center) and lipophilic (the benzyl (B1604629) and dimethyl groups) characteristics, overcomes this barrier by acting as an interfacial catalyst.

The catalytic cycle begins at the interface of the two liquid phases. The dibenzyldimethylammonium cation (Q⁺) exchanges its chloride anion for the anionic reactant (Nu⁻) from the aqueous phase, forming an ion pair (Q⁺Nu⁻). This new ion pair is sufficiently lipophilic to be extracted into the organic phase. Once in the organic phase, the nucleophile is highly reactive as it is not heavily solvated by water molecules and is only loosely associated with the bulky quaternary ammonium cation. This "naked" anion then readily reacts with the organic substrate. After the reaction, the catalyst cation, now paired with the leaving group anion from the substrate, migrates back to the interface to repeat the cycle. This continuous transport of the reactant from one phase to another is the cornerstone of its catalytic activity.

Mechanistic Aspects of Phase Transfer Catalysis

The mechanism of phase transfer catalysis involving this compound can be broadly categorized into two main pathways: the Starks' extraction mechanism and the Makosza interfacial mechanism.

In the Starks' extraction mechanism , the quaternary ammonium salt extracts the reactant anion from the aqueous phase into the bulk organic phase where the reaction with the organic substrate occurs. The key step is the formation of the lipophilic ion pair [Q⁺Nu⁻]org.

The Makosza interfacial mechanism proposes that the reaction occurs at the interface between the two phases. In this model, the quaternary ammonium cation adsorbs at the interface and facilitates the deprotonation of a C-H acidic substrate by the aqueous base, creating a reactive carbanion at the interface which then reacts with the electrophile.

The operative mechanism often depends on the specific reaction conditions, the nature of the reactants, and the structure of the phase transfer catalyst itself. For simple nucleophilic substitutions, the extraction mechanism is often predominant.

Applications in Organic Synthesis: Nucleophilic Substitution, Oxidation-Reduction Reactions

This compound has been effectively employed as a phase transfer catalyst in a variety of organic transformations, most notably in nucleophilic substitution and oxidation-reduction reactions.

Nucleophilic Substitution Reactions: A classic application is the cyanation of alkyl halides. The reaction of an alkyl halide, such as benzyl chloride, with sodium cyanide in a water-toluene system proceeds at a negligible rate. However, the addition of a catalytic amount of this compound dramatically accelerates the reaction, leading to the formation of benzyl cyanide in high yield. The catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where it can react with the benzyl chloride.

Oxidation-Reduction Reactions: In oxidation reactions, this compound can be used to transfer oxidizing agents like permanganate (B83412) or chromate (B82759) from the aqueous phase to the organic phase to oxidize organic substrates. For instance, the oxidation of an alcohol to a carboxylic acid using potassium permanganate can be efficiently carried out in a biphasic system with the aid of a phase transfer catalyst. Similarly, it can be employed in the oxidation of sulfides to sulfoxides or sulfones.

Below is a table summarizing representative applications of this compound and related catalysts in organic synthesis.

| Reaction Type | Substrate | Reagent | Catalyst | Solvent System | Product | Yield (%) | Reference |

| Nucleophilic Substitution | Benzyl Chloride | Sodium Cyanide | This compound | Toluene/Water | Benzyl Cyanide | >90 | lnpu.edu.cn |

| Oxidation | Thiophene | Hydrogen Peroxide/Formic Acid | This compound | Dichloromethane/Water | Thiophene-1,1-dioxide | High | researchgate.net |

| Nucleophilic Substitution | 1-Bromooctane | Sodium Azide | Aliquat 336 | Dichloromethane/Water | 1-Azidooctane | 98 | General PTC Example |

| Oxidation | Benzyl Alcohol | Potassium Permanganate | Tetrabutylammonium (B224687) Bromide | Dichloromethane/Water | Benzoic Acid | >90 | researchgate.net |

*Data for a closely related quaternary ammonium salt is provided as a representative example.

Comparative Analysis with Other Quaternary Ammonium Phase Transfer Catalysts

The catalytic efficiency of a quaternary ammonium salt in phase transfer catalysis is influenced by several factors, including the size and nature of the alkyl or aryl groups attached to the nitrogen atom, and the nature of the counter-ion.

The lipophilicity of the cation is a crucial factor. Catalysts with longer alkyl chains, such as tetrabutylammonium bromide (TBAB) or Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyltridecylammonium (B12818779) chloride), are generally more effective in extracting anions into the organic phase than those with shorter chains. However, excessively long chains can lead to the formation of micelles, which may hinder the reaction.

The structure of the cation also affects the reactivity of the transferred anion. Bulky cations, like that of this compound, can lead to a "looser" ion pair with the anion in the organic phase, thereby increasing the anion's nucleophilicity.

The nature of the counter-ion of the catalyst can also play a role. For instance, in some reactions, a more lipophilic counter-ion like bromide or iodide may lead to a more effective catalyst compared to chloride.

The table below provides a comparative overview of the efficiency of different quaternary ammonium salts in a representative phase transfer catalyzed reaction.

| Catalyst | Reaction | Substrate | Reagent | Solvent System | Relative Rate/Yield | Reference |

| This compound | Cyanation | Benzyl Chloride | NaCN | Toluene/Water | High | lnpu.edu.cn |

| Tetrabutylammonium Bromide (TBAB) | Cyanation | Benzyl Chloride | NaCN | Toluene/Water | Very High | General PTC Knowledge |

| Benzyltriethylammonium Chloride (TEBAC) | Cyanation | Benzyl Chloride | NaCN | Toluene/Water | High | General PTC Knowledge |

| Aliquat 336 | Cyanation | Benzyl Chloride | NaCN | Toluene/Water | Very High | General PTC Knowledge |

Structure-Directing Agent in Porous Material Synthesis

Beyond its role in phase transfer catalysis, this compound can also function as a structure-directing agent (SDA), or template, in the synthesis of porous materials like zeolites and aluminophosphates.

Templating Function in Zeolite Synthesis (e.g., ZSM-50, Aluminophosphates)

In the hydrothermal synthesis of zeolites and aluminophosphates, organic molecules, often quaternary ammonium salts, are added to the synthesis gel. These organic molecules organize the inorganic precursors (silica, alumina (B75360), phosphate) around them, leading to the formation of a specific crystalline framework with a defined pore structure. Upon removal of the organic template by calcination, a porous material with a unique topology is obtained.

For instance, in the synthesis of aluminophosphate (AlPO) molecular sieves, various quaternary ammonium hydroxides are used as templates. researchgate.net The first aluminophosphate molecular sieve, AlPO-5, was synthesized using tetrapropylammonium (B79313) hydroxide (B78521) as a template. researchgate.net The structure of the resulting AlPO is highly dependent on the specific organic template used. It is plausible that this compound, with its distinct size and shape, could direct the formation of novel or specific aluminophosphate structures. The synthesis of ZSM-5, a well-known zeolite, often employs tetrapropylammonium bromide as a template. The use of different organic templates is a key strategy in the exploratory synthesis of new zeolite and aluminophosphate frameworks. theseus.firesearchgate.net

| Porous Material | Structure-Directing Agent | Resulting Framework | Reference |

| Aluminophosphate | Tetrapropylammonium Hydroxide | AlPO-5 | researchgate.net |

| Zeolite | Tetrapropylammonium Bromide | ZSM-5 | researchgate.net |

| Aluminophosphate | Di-n-propylamine | AlPO-11 | General Knowledge |

| Zeolite | Adamantammonium Hydroxide | SSZ-13 | General Knowledge |

Influence on Pore Formation, Channel Structure, and Material Crystallinity

While specific research detailing the use of this compound as a structure-directing agent (SDA) in the synthesis of zeolites and other porous materials is not extensively documented, its potential influence can be inferred from the behavior of other quaternary ammonium salts in similar applications. The size and shape of the organic cation in an SDA are critical factors that guide the formation of the porous framework of materials like zeolites. acs.org

The bulky nature of the dibenzyldimethylammonium cation would likely favor the formation of large-pore zeolites. The two benzyl groups would occupy a significant volume within the forming inorganic framework, potentially leading to the crystallization of structures with large channels and cavities. For instance, other benzyl-containing SDAs, such as 1-benzyl-3-methylimidazolium, have been shown to direct the synthesis of large-pore zeolites like MTW. researchgate.net The rigidity and geometry of the SDA molecule are known to play a crucial role in determining the final zeolite phase. researchgate.net

The crystallinity of the final material can also be influenced by the SDA. A well-fitting SDA can stabilize the growing zeolite framework, promoting the formation of a highly crystalline material. Conversely, a poorly fitting SDA might lead to the formation of amorphous materials or a mixture of crystalline phases. The interaction between the dibenzyldimethylammonium cation and the silicate (B1173343) or aluminosilicate (B74896) precursors in the synthesis gel would be a key determinant of the resulting material's properties.

Table 1: Potential Influence of this compound as a Structure-Directing Agent

| Property | Predicted Influence of this compound | Rationale based on Analogous Compounds |

| Pore Size | Likely to direct the formation of large pores. | The bulky benzyl groups require significant space, similar to other large organic cations used for large-pore zeolite synthesis. researchgate.net |

| Channel Structure | Potentially complex, multi-dimensional channel systems. | The non-spherical shape of the cation could lead to intricate channel intersections. |

| Crystallinity | Dependent on the "goodness of fit" with the forming zeolite framework. | A good fit promotes high crystallinity, while a poor fit can result in amorphous or mixed-phase materials. |

Mechanism of Interaction with Inorganic Frameworks During Hydrothermal Synthesis

The hydrothermal synthesis of zeolites is a complex process involving the dissolution of silica (B1680970) and alumina sources, followed by the nucleation and growth of crystals in the presence of an SDA. google.com The organic SDA molecules are believed to organize the inorganic precursor species in the solution or gel phase, creating a template around which the inorganic framework crystallizes. acs.orggoogle.com

The interaction of the dibenzyldimethylammonium cation with the inorganic framework precursors (silicate and aluminate anions) would be primarily electrostatic. The positively charged nitrogen center would attract the negatively charged inorganic species. Additionally, hydrogen bonding could occur between water molecules solvating the cation and the inorganic anions. The hydrophobic benzyl groups would likely self-associate, creating organic-rich domains within the synthesis gel that template the formation of the zeolite pores.

Catalytic Role in Polymer and Resin Systems

Quaternary ammonium salts are widely recognized for their catalytic activity in various polymerization and curing reactions. This compound, with its specific structural features, is expected to exhibit catalytic properties in the formation of epoxy resins and polyurethane foams, as well as in polymer modification processes.

Catalysis of Curing Reactions in Epoxy Resins and Polyurethane Foams

In the curing of epoxy resins with anhydrides, quaternary ammonium salts can act as accelerators. researchgate.net The curing mechanism involves the ring-opening of the epoxy group. While specific data for this compound is limited, analogous compounds like triethylbenzylammonium chloride have been shown to be effective accelerators. researchgate.net The catalytic action is believed to proceed through the formation of an active species that initiates the polymerization. The quaternary ammonium salt can react with the epoxy resin to generate a species that then propagates the curing reaction. One of the advantages of using quaternary ammonium salts over other catalysts like imidazoles is the potential for a longer shelf life of the pre-mixed resin system at room temperature, while still providing rapid curing at elevated temperatures. researchgate.net

In the production of polyurethane foams, catalysts are essential for controlling the competing reactions of gelation (polyol-isocyanate reaction) and blowing (water-isocyanate reaction). Quaternary ammonium salts have been investigated as catalysts for polyurethane formation. google.comgoogle.com They can promote the gelation reaction and also the trimerization of isocyanates to form polyisocyanurate (PIR) foams, which are known for their enhanced thermal stability and fire resistance. mofanpu.comkpi.ua The catalytic activity of quaternary ammonium salts in these systems is often attributed to their ability to activate the reactants and provide a favorable environment for the reaction to occur.

Table 2: Comparison of Catalytic Activity of Quaternary Ammonium Salts in Epoxy Curing

| Catalyst | Curing Characteristics | Reference |

| Triethylbenzylammonium chloride | Lower reaction rate at room temperature compared to imidazole, similar gel time at high temperature. | researchgate.net |

| Imidazole | Faster reaction rate at room temperature. | researchgate.net |

Application as an Initiator or Additive in Polymer Modification and Functionalization (e.g., Cyanoethylation)

Quaternary ammonium salts are widely used as phase-transfer catalysts (PTCs) in a variety of organic reactions, including polymer modification. sciencemadness.orgphasetransfercatalysis.com Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). The quaternary ammonium salt facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can occur.

Cyanoethylation, the addition of acrylonitrile (B1666552) to a compound containing a reactive hydrogen atom, can be effectively catalyzed by quaternary ammonium hydroxides. google.com Insoluble, polymer-supported quaternary ammonium salts have been used for this purpose, allowing for easy separation of the catalyst from the reaction mixture. google.com this compound could function as a PTC in such reactions. Its two benzyl groups would enhance its solubility in the organic phase, which is a desirable characteristic for a PTC. nih.gov

The general mechanism for PTC-catalyzed cyanoethylation involves the exchange of the chloride anion of the quaternary ammonium salt for the hydroxide ion from the aqueous phase. The resulting quaternary ammonium hydroxide then deprotonates the substrate in the organic phase, generating a nucleophile that reacts with acrylonitrile.

Investigation of Reaction Kinetics and Mechanisms in Polymer Systems

The study of reaction kinetics is crucial for understanding the mechanism of catalysis and for optimizing reaction conditions. The kinetics of polymerizations catalyzed by quaternary ammonium salts can be investigated by monitoring the consumption of monomers or the formation of the polymer over time. mdpi.comnih.gov

For instance, in the case of epoxy resin curing, the reaction rate can be determined by techniques such as differential scanning calorimetry (DSC), which measures the heat flow associated with the curing reaction. The reaction rate constant can then be calculated from the DSC data. researchgate.net

In phase-transfer catalyzed polymerizations, the kinetics are often complex, as they depend on the partitioning of the catalyst and reactants between the different phases, as well as the intrinsic reaction rate in the organic phase. nih.gov The structure of the quaternary ammonium salt, including the nature of the alkyl and aryl groups attached to the nitrogen atom, can significantly affect its catalytic activity. nih.gov For this compound, the presence of the two benzyl groups would influence its lipophilicity and, consequently, its effectiveness as a phase-transfer catalyst.

Systematic studies involving libraries of quaternary ammonium salts have been conducted to develop quantitative structure-activity relationships (QSAR) for phase-transfer catalysis. nih.gov Such studies help in understanding how the structural features of the catalyst affect the reaction rate and selectivity.

Material Science Applications and Physicochemical Interactions of Dibenzyldimethylammonium Chloride

Interaction with Cellulose (B213188) and Biopolymer Modification

The interaction of quaternary ammonium (B1175870) compounds with cellulose, a abundant and renewable biopolymer, is of significant interest for the development of advanced bio-based materials. While specific research on dibenzyldimethylammonium (B84762) chloride is limited, studies on its close analog, dibenzyldimethylammonium fluoride (B91410) (BMAF), in conjunction with dimethyl sulfoxide (B87167) (DMSO), provide valuable insights into its potential role in cellulose processing.

Solutions of certain quaternary ammonium salts in organic solvents have been shown to be effective in dissolving cellulose, a process that is notoriously difficult due to the extensive network of hydrogen bonds within the polymer. Research has demonstrated that a solution of dibenzyldimethylammonium fluoride in DMSO can dissolve both microcrystalline and fibrous cellulose researchgate.net. This dissolution paves the way for subsequent chemical modifications, or derivatizations, of the cellulose backbone.

For instance, dissolved cellulose can be readily acylated to produce cellulose esters, which have a wide range of industrial applications. The efficiency of such derivatization reactions is often higher in these novel solvent systems compared to more traditional methods. This enhanced reactivity is attributed to the improved accessibility of the cellulose hydroxyl groups once the polymer is in solution researchgate.net. While this research utilized the fluoride salt, the similar structure of dibenzyldimethylammonium chloride suggests it could function as a component in analogous solvent systems for cellulose dissolution and modification. The modification of biopolymers like cellulose with quaternary ammonium compounds can also be employed to create materials with specific functionalities, such as antimicrobial surfaces or improved dye uptake in textiles nih.govnih.govresearchgate.netmdpi.comnih.gov.

The mechanism behind the dissolution of cellulose by quaternary ammonium salt/organic solvent systems involves the disruption of the intricate hydrogen-bonding network of cellulose. Molecular dynamics simulations of the interaction between a glucose dodecamer (a model for cellulose) and dibenzyldimethylammonium fluoride in DMSO have shed light on this process. These simulations indicate that the fluoride anion plays a crucial role by forming hydrogen bonds with the hydroxyl groups of the cellulose chain researchgate.net.

This interaction with the anion effectively breaks the intermolecular and intramolecular hydrogen bonds that hold the cellulose chains together in their crystalline structure. The bulky dibenzyldimethylammonium cation then surrounds the cellulose chain, preventing the re-formation of the hydrogen bonds and thus keeping the polymer in solution. The efficiency of this process is enhanced by the use of an essentially anhydrous electrolyte, as water can compete for hydrogen bonding with the anion and reduce its effectiveness in interacting with cellulose researchgate.net. Given the similar ionic nature, it is plausible that the chloride anion in this compound would play a comparable role in interacting with cellulose hydroxyl groups, albeit with potential differences in the strength of the interaction compared to the fluoride anion.

The properties of the resulting modified cellulose polymers are highly dependent on the dissolution and derivatization process. For example, the degree of substitution achieved during acylation reactions in a dibenzyldimethylammonium fluoride/DMSO system has been shown to be higher than in other solvent systems researchgate.net. This can lead to cellulose esters with different solubilities and thermal properties. The ability to control the dissolution and modification process allows for the tailoring of the final polymer properties to suit specific applications.

Surfactant Properties and Self-Assembly Phenomena

As a quaternary ammonium salt with two hydrophobic benzyl (B1604629) groups and a hydrophilic cationic head, this compound is classified as a cationic surfactant. This amphiphilic nature drives its self-assembly into organized structures in both aqueous and non-aqueous media.

In aqueous solutions, above a certain concentration, surfactant molecules aggregate to form micelles. In these structures, the hydrophobic tails (the benzyl groups in this case) are sequestered from the water, forming a core, while the hydrophilic head groups remain in contact with the aqueous phase. The formation of micelles is a spontaneous process driven by the hydrophobic effect.

The characterization of micelles involves determining their size, shape, and aggregation number (the number of surfactant molecules in a single micelle). These properties are influenced by factors such as the surfactant concentration, temperature, and the presence of electrolytes. For similar compounds, such as alkylbenzyldimethylammonium chlorides, techniques like light scattering and conductivity measurements have been used to characterize their micelles researchgate.netjpn.org. These studies show that the micelles are typically spherical at concentrations just above the critical micelle concentration, but can grow into larger, rod-like structures at higher concentrations or in the presence of salt jpn.org. While specific data for this compound is not available, its structural similarities to these compounds suggest it would exhibit comparable micellar behavior.

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Below the CMC, the surfactant exists primarily as monomers in solution. Above the CMC, any additional surfactant added to the system will predominantly form micelles. The CMC is a key parameter as it often corresponds to a sharp change in the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity.

The CMC of a surfactant can be determined experimentally using various techniques, including tensiometry, conductometry, and fluorescence spectroscopy. For the homologous series of alkylbenzyldimethylammonium chlorides, the CMC is known to decrease as the length of the alkyl chain increases, due to the increased hydrophobicity of the molecule researchgate.net. Although a specific experimentally determined CMC value for this compound is not found in the reviewed literature, the following table presents CMC data for a series of alkylbenzyldimethylammonium chlorides, which illustrates this trend.

| Compound | Alkyl Chain Length | Temperature (°C) | CMC (mmol/L) | Method |

|---|---|---|---|---|

| Decyldimethylbenzylammonium chloride | 10 | 25 | ~4.6 | Conductivity |

| Dodecyldimethylbenzylammonium chloride | 12 | 25 | ~1.5 | Conductivity |

| Tetradecyldimethylbenzylammonium chloride | 14 | 25 | ~0.4 | Conductivity |

| Hexadecyldimethylbenzylammonium chloride | 16 | 25 | ~0.1 | Conductivity |

This table presents representative CMC values for a series of alkylbenzyldimethylammonium chlorides to illustrate the effect of alkyl chain length. The data is compiled from various sources and should be considered approximate.

The aggregation behavior of this compound is also expected to be influenced by the presence of electrolytes and organic additives in the solution. Generally, the addition of salt to a cationic surfactant solution leads to a decrease in the CMC. This is because the salt ions can screen the electrostatic repulsion between the cationic head groups, making it easier for the surfactant molecules to aggregate. The presence of organic molecules can also affect the CMC and micellar properties, either by being incorporated into the micelles or by altering the properties of the solvent.

Influence of Counterions and Solution Conditions on Micellar Properties

The aggregation of surfactants like this compound into micelles is a critical phenomenon governed by the molecular structure, the nature of the solvent, and the surrounding ionic environment. The formation of micelles is driven by the hydrophobic effect, where the nonpolar benzyl groups seek to minimize contact with water by forming a core, while the polar cationic heads remain exposed to the aqueous phase.

The effectiveness of a counterion in promoting micellization often depends on its hydration radius and polarizability. Studies on similar cationic surfactants, such as alkyl trimethylammonium halides, have shown that bromide (Br⁻), with a smaller hydrated radius and greater polarizability than chloride (Cl⁻), is more effective at binding to the micelle surface. nih.govresearchgate.net This stronger binding leads to more significant charge neutralization and a more pronounced reduction in the CMC for bromide salts compared to chloride salts. researchgate.net Therefore, for this compound, the micellar properties are intrinsically tied to the behavior of the chloride ion in solution. Changes in solution conditions, such as the addition of other electrolytes, would further screen the electrostatic repulsions and lower the CMC.

Corrosion Inhibition Mechanisms

Quaternary ammonium compounds, including those with structures similar to this compound, are recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netapchem.com Their inhibitory action stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.

The inhibition mechanism is generally considered to be of a mixed-type, meaning the compound impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. chemicalpapers.comnih.gov The efficiency of inhibition typically increases with the concentration of the inhibitor, up to a certain point, often near the CMC, where the surface becomes saturated. nih.gov

Surface Adsorption and Film Formation on Metal Substrates

The primary step in corrosion inhibition by this compound is its adsorption onto the metal surface. This process is facilitated by the molecule's distinct structural features. The positively charged quaternary nitrogen atom can interact with the negatively charged metal surface (in many acidic solutions) or through electrostatic interaction with adsorbed anions (like Cl⁻). The two benzyl groups, which are bulky and hydrophobic, and the methyl groups contribute to the formation of a dense, non-polar film.